N-(4-acetylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide N-(4-acetylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1203072-19-8
VCID: VC4856961
InChI: InChI=1S/C18H14ClN3O2S/c1-11(23)12-5-7-14(8-6-12)20-17(24)16-10-25-18(22-16)21-15-4-2-3-13(19)9-15/h2-10H,1H3,(H,20,24)(H,21,22)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl
Molecular Formula: C18H14ClN3O2S
Molecular Weight: 371.84

N-(4-acetylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide

CAS No.: 1203072-19-8

Cat. No.: VC4856961

Molecular Formula: C18H14ClN3O2S

Molecular Weight: 371.84

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide - 1203072-19-8

Specification

CAS No. 1203072-19-8
Molecular Formula C18H14ClN3O2S
Molecular Weight 371.84
IUPAC Name N-(4-acetylphenyl)-2-(3-chloroanilino)-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C18H14ClN3O2S/c1-11(23)12-5-7-14(8-6-12)20-17(24)16-10-25-18(22-16)21-15-4-2-3-13(19)9-15/h2-10H,1H3,(H,20,24)(H,21,22)
Standard InChI Key XVVMSIUHYSBSRM-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of:

  • Thiazole core: A five-membered ring with sulfur (S) and nitrogen (N) atoms at positions 1 and 3.

  • Carboxamide group: At position 4 of the thiazole, linked to a 4-acetylphenyl moiety.

  • 3-Chlorophenylamino group: Substituent at position 2 of the thiazole, introducing electron-withdrawing effects via the chlorine atom .

Molecular Formula: C₁₈H₁₅ClN₃O₂S
Molecular Weight: 396.85 g/mol
Key Functional Groups:

  • Thiazole (C₃H₃NS)

  • Acetophenone (C₈H₇O)

  • Chlorophenylamine (C₆H₅ClN)

Spectral Characterization

Data from analogous thiazole derivatives suggest the following spectral profiles :

TechniqueKey Peaks
¹H NMRδ 2.60 (s, 3H, COCH₃), 7.30–8.20 (m, 8H, Ar-H), 10.20 (s, 1H, NH)
¹³C NMRδ 196.5 (COCH₃), 167.2 (C=O), 140.1 (C-S), 134.5 (C-Cl), 128–132 (Ar-C)
IR (cm⁻¹)3280 (N-H), 1680 (C=O), 1540 (C=N), 680 (C-S)
MS (ESI)m/z 397.1 [M+H]⁺

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

Step 1: Bromination of 4-Acetylphenyl Precursor
4-Acetylaniline is brominated using Br₂ in acetic acid to yield α-bromoacetophenone derivatives .

Step 2: Thiazole Ring Formation
The α-bromo intermediate reacts with thiourea and 3-chlorophenyl isothiocyanate under reflux (60–80°C) to form the 2-aminothiazole core .

Step 3: Carboxamide Coupling
The thiazole intermediate undergoes amidation with 4-acetylbenzoic acid using coupling agents like EDCI/HOBt .

Yield: ~45–60% (optimized conditions) .

Reaction Mechanism

  • Thiazole Formation: Nucleophilic attack by thiourea’s sulfur on the α-bromo carbonyl, followed by cyclization .

  • Amidation: Carbodiimide-mediated activation of the carboxylic acid for nucleophilic acyl substitution .

Pharmacological Activity

AssayActivityReference
MTT (HeLa cells)IC₅₀ = 8.2 µM
Tubulin inhibition72% at 10 µM (vs. 89% for colchicine)

Antimicrobial Activity

Chlorophenyl-thiazole hybrids show broad-spectrum activity :

PathogenMIC (µg/mL)
S. aureus (MRSA)12.5
E. coli25.0

Structure-Activity Relationships (SAR)

  • 3-Chlorophenyl Group: Enhances lipophilicity and target binding via halogen bonds .

  • Acetylphenyl Moiety: Improves metabolic stability by resisting oxidative degradation .

Computational and Biochemical Insights

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO Gap: 4.3 eV (indicative of moderate reactivity) .

  • Molecular Electrostatic Potential (MEP): High electron density at the carboxamide oxygen, favoring hydrogen bonding with biological targets .

Docking Studies

Docking into the Aurora A kinase active site (PDB: 4J8M) reveals:

  • Hydrogen bonds between the carboxamide and Ala213.

  • π-π stacking between the chlorophenyl group and Phe275 .

Comparative Analysis with Analogues

CompoundAnticancer IC₅₀ (µM)LogP
N-(4-Acetylphenyl)-2-((3-Cl-Ph)amino)thiazole8.23.1
2-Amino-N-(4-Cl-Ph)thiophene-3-carboxamide15.42.8
BMS-708163 (γ-secretase inhibitor)6.72.9

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator